

GSK-4716 Selectivity Profile: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the selectivity profile of **GSK-4716**, a synthetic small molecule agonist of the Estrogen-Related Receptors (ERRs). The information is compiled from publicly available scientific literature and product technical data sheets.

Introduction to GSK-4716

GSK-4716 is a phenolic acyl hydrazone that has been identified as a selective agonist for the orphan nuclear receptors ERR β and ERRy.[1] Unlike the classical estrogen receptors (ER α and ER β), ERRs do not bind endogenous estrogens. **GSK-4716** has been instrumental as a chemical probe to elucidate the physiological roles of ERR β and ERR γ in various biological processes, particularly in regulating gene transcription related to cellular energy metabolism.

Selectivity Profile of GSK-4716

GSK-4716 exhibits selective agonist activity towards ERR β and ERR γ with negligible effects on ERR α and the classical estrogen receptors (ER α and ER β).

Quantitative Activity Data



Target	Assay Type	Value	Unit	Reference
ERRy	FRET Assay	2	μM (IC50)	[2][3][4]
ERRy	Cell-based co- transfection/repo rter assay	1.3	μM (EC50)	[2]
ERRβ	Cell-based co- transfection/repo rter assay	Not explicitly quantified, but described as a selective agonist	-	[1]
ERRα	Cell-based co- transfection/repo rter assay	No significant activity reported	-	
ERα	Not specified	No significant activity reported	-	
ERβ	Not specified	No significant activity reported	-	

Signaling Pathways Modulated by GSK-4716

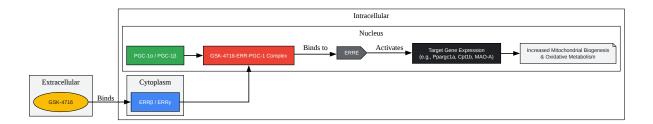
GSK-4716, by activating ERRβ and ERRγ, modulates downstream signaling pathways primarily involved in cellular metabolism. A key aspect of this signaling is the recruitment of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β.

The binding of **GSK-4716** to ERR β /y facilitates the recruitment of PGC-1 α / β , leading to the formation of a transcriptionally active complex. This complex then binds to Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes, upregulating their expression.

In skeletal muscle cells, activation of ERR γ by **GSK-4716** has been shown to induce the expression of genes involved in mitochondrial biogenesis and function, such as Ppargc1a (encoding PGC-1 α), Ppargc1b (encoding PGC-1 β), carnitine palmitoyltransferase 1B (Cpt1b), ATP synthase F1 subunit beta (Atp5b), and isocitrate dehydrogenase (NAD(+)) 3 non-catalytic subunit beta (Idh3b).[5][6] Furthermore, **GSK-4716** treatment leads to increased expression of



monoamine oxidase A (MAO-A).[1][5] In some cellular contexts, the signaling cascade can also involve the activation of the cAMP response element-binding protein (CREB).



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GSK-4716 Signaling Pathway

Experimental Protocols

Detailed methodologies for the key assays cited in the determination of **GSK-4716**'s selectivity profile are outlined below.

Cell-based Co-transfection Luciferase Reporter Assay

This assay is used to determine the functional agonist or antagonist activity of a compound on a specific nuclear receptor.

Objective: To quantify the ability of **GSK-4716** to activate ERR β and ERR γ transcriptional activity.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a specific response element (e.g., Gal4 Upstream Activation Sequence - UAS) is co-transfected into host cells along with an expression plasmid for the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., ERRy) fused to the Gal4 DNA-binding



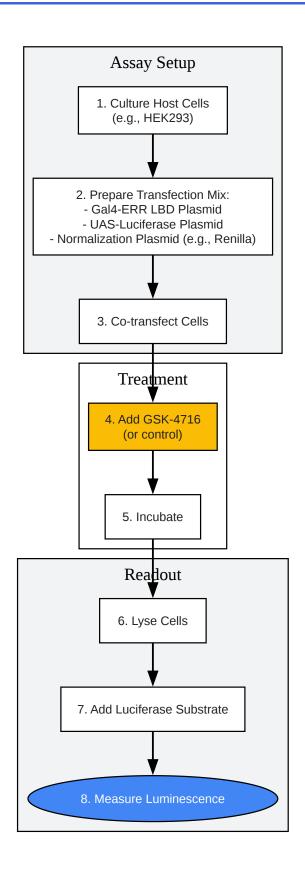




domain (DBD). If the test compound activates the receptor LBD, the Gal4-LBD fusion protein binds to the UAS, driving the expression of the luciferase reporter gene. The resulting luminescence is proportional to the receptor's activation. A second reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency.[4][7][8]

Workflow Diagram:





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Luciferase Reporter Assay Workflow



Materials:

- Host cell line (e.g., HEK293)
- Cell culture medium and supplements
- Expression plasmid for Gal4-ERRβ LBD or Gal4-ERRy LBD
- Luciferase reporter plasmid with Gal4 UAS
- Transfection reagent
- GSK-4716
- Luciferase assay reagent
- Luminometer

Procedure:

- Cell Seeding: Seed host cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Prepare a transfection complex containing the expression plasmid, reporter plasmid, and a transfection reagent according to the manufacturer's protocol. Add the complex to the cells.
- Compound Treatment: After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of GSK-4716 or a vehicle control.
- Incubation: Incubate the cells with the compound for a specified period (e.g., 24 hours).
- Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer.
- Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately
 measure the luminescence using a luminometer. If a dual-luciferase system is used,
 subsequently add the substrate for the normalization reporter and measure its luminescence.



 Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luminescence against the concentration of GSK-4716 to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

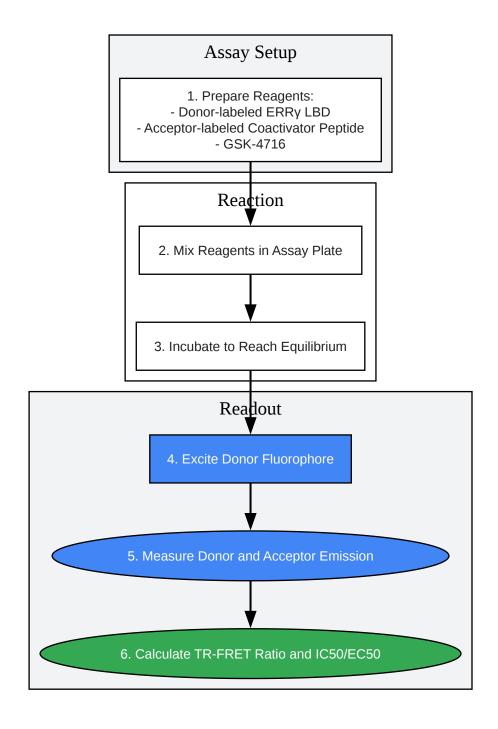
This assay is used to measure the binding of a ligand to a nuclear receptor and the subsequent recruitment of a coactivator peptide.

Objective: To quantify the interaction between ERRy, **GSK-4716**, and a coactivator peptide.

Principle: TR-FRET is a highly sensitive method that measures the proximity between two fluorophores, a donor and an acceptor. In this assay, the ERRy LBD is typically tagged with a donor fluorophore (e.g., a terbium cryptate), and a coactivator peptide (e.g., a fragment of PGC-1α) is labeled with an acceptor fluorophore (e.g., d2). When **GSK-4716** binds to ERRy, it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting emission from the acceptor is measured. The use of a long-lifetime donor like terbium allows for a time-gated measurement, which reduces background fluorescence and increases the signal-to-noise ratio.[9][10][11][12][13]

Workflow Diagram:





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TR-FRET Assay Workflow

Materials:

Purified, donor-labeled ERRy LBD



- Acceptor-labeled coactivator peptide
- GSK-4716
- Assay buffer
- Microplate reader capable of TR-FRET measurements

Procedure:

- Reagent Preparation: Prepare serial dilutions of GSK-4716 in the assay buffer. Prepare solutions of the donor-labeled ERRy LBD and the acceptor-labeled coactivator peptide at their optimal concentrations.
- Assay Assembly: In a microplate, add the GSK-4716 dilutions, followed by the donor-labeled ERRy LBD and the acceptor-labeled coactivator peptide.
- Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
- Measurement: Measure the fluorescence emission at the donor and acceptor wavelengths
 using a TR-FRET-compatible plate reader with appropriate excitation and emission filter
 settings and a time-delay.
- Data Analysis: Calculate the ratio of the acceptor emission to the donor emission. For
 competitive binding assays (to determine IC50), plot the TR-FRET ratio against the
 concentration of GSK-4716. For agonist-induced recruitment (to determine EC50), plot the
 TR-FRET ratio against the concentration of GSK-4716.

Conclusion

GSK-4716 is a valuable pharmacological tool for studying the roles of ERR β and ERR γ . Its selectivity for these two orphan nuclear receptors over ERR α and the classical estrogen receptors allows for targeted investigations into their downstream signaling pathways and physiological functions. The quantitative data and experimental methodologies provided in this guide offer a comprehensive resource for researchers in the fields of nuclear receptor biology and drug discovery. The activation of the ERR β / γ -PGC-1 α / β axis by **GSK-4716** highlights its



importance in the regulation of cellular metabolism, particularly in tissues with high energy demands such as skeletal muscle.

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